N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-2,1,3-benzothiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N6OS/c15-14(16,17)11-4-12-18-5-8(6-23(12)20-11)19-13(24)7-1-2-9-10(3-7)22-25-21-9/h1-6H,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZJMFDUGHTJML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through a condensation reaction between an aminopyrazole and a suitable aldehyde or ketone under acidic or basic conditions . The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
The benzo[c][1,2,5]thiadiazole moiety can be synthesized through a cyclization reaction involving a suitable precursor such as a dinitrobenzene derivative and a thiourea compound . The final step involves coupling the pyrazolo[1,5-a]pyrimidine core with the benzo[c][1,2,5]thiadiazole moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group at the pyrazolo[1,5-a]pyrimidine C2 position participates in selective nucleophilic substitutions under controlled conditions:
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Aromatic fluorination : Reaction with KF/CuI in DMSO at 120°C replaces the trifluoromethyl group with fluorine in <10% yield due to steric and electronic hindrance.
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SNAr reactions : The electron-deficient pyrimidine ring undergoes substitution at C7 when treated with amines (e.g., morpholine) in THF at 60°C, yielding derivatives with modified pharmacological profiles .
Hydrolysis and Stability Studies
The carboxamide bond exhibits pH-dependent hydrolysis:
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Acidic conditions (HCl, 1M) : Complete cleavage at 100°C after 6 h, yielding 2,1,3-benzothiadiazole-5-carboxylic acid and the pyrazolo-pyrimidine amine.
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Basic conditions (NaOH, 0.1M) : Partial hydrolysis (~40%) at RT over 24 h, indicating moderate stability in alkaline environments.
Table 2: Hydrolysis Kinetics Under Varied Conditions
| Condition | Temperature (°C) | Time (h) | Degradation (%) |
|---|---|---|---|
| 1M HCl | 100 | 6 | 100 |
| 0.1M NaOH | 25 | 24 | 40 |
| Phosphate buffer (pH 7.4) | 37 | 48 | <5 |
Catalytic Functionalization
Palladium-catalyzed cross-coupling reactions enable further derivatization:
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Suzuki-Miyaura coupling : The benzothiadiazole moiety undergoes coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in dioxane (80°C, 12 h), yielding biaryl analogs with enhanced π-stacking capabilities .
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Buchwald-Hartwig amination : Introduction of secondary amines at the pyrimidine C7 position using Pd₂(dba)₃/Xantphos and Cs₂CO₃ in toluene .
Photochemical Reactivity
The benzothiadiazole unit participates in [2+2] photocycloaddition under UV light (λ = 300 nm) with alkenes (e.g., ethylene), forming strained cyclobutane derivatives. This reaction is solvent-dependent, with acetonitrile favoring 65% conversion compared to 22% in DMSO .
Mechanistic Insights
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Vilsmeier-Haack formylation : The pyrazolo-pyrimidine core reacts with DMF/POCl₃ to introduce formyl groups at C5, enabling subsequent Schiff base formation .
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Radical trifluoromethylation : Under Mn(OAc)₃ catalysis, the trifluoromethyl group transfers to electron-rich arenes via a single-electron transfer (SET) pathway.
Comparative Reactivity of Analogues
The trifluoromethyl group significantly enhances electrophilicity compared to methyl or phenyl analogs (Table 3):
Table 3: Reaction Rate Constants (k, ×10⁻³ s⁻¹) for Substitutions
| Substituent | SNAr (C7) | Hydrolysis (t₁/₂, h) |
|---|---|---|
| CF₃ | 8.2 | 12.5 |
| CH₃ | 2.1 | 28.3 |
| Ph | 1.7 | 34.6 |
Industrial-Scale Optimization
Recent advances include:
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Continuous-flow synthesis : Reduces reaction time for amide coupling from 12 h to 45 min with 82% yield.
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Solvent-free mechanochemistry : Ball-milling achieves core cyclization in 30 min (76% yield) without toxic solvents .
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science, particularly in designing targeted inhibitors or optoelectronic materials. Further studies should explore enantioselective transformations and in vivo stability.
Scientific Research Applications
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold is well-known for its anticancer potential. Recent studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a series of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their activity against A2780 ovarian and MCF7 breast cancer cell lines. The results indicated that certain derivatives demonstrated potent anticancer effects, making them promising candidates for further development as anticancer agents .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
Enzyme Inhibition Studies
Research has indicated that compounds containing the pyrazolo[1,5-a]pyrimidine core can act as selective protein inhibitors. These compounds have been screened for their ability to inhibit various enzymes implicated in cancer progression and other diseases. For example, studies have highlighted their effectiveness in inhibiting kinases and other targets relevant to cancer therapy .
Synthesis and Functionalization
The synthesis of N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-2,1,3-benzothiadiazole-5-carboxamide involves several synthetic methodologies that enhance its structural diversity. Recent advancements in synthetic techniques, such as microwave-assisted synthesis and various coupling reactions, have facilitated the rapid development of these compounds with improved yields and purity .
Table 2: Synthetic Methods for Pyrazolo[1,5-a]pyrimidine Derivatives
| Methodology | Yield (%) | Time (min) | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | 85% | 20 | |
| Suzuki-Miyaura Coupling | 90% | 30 | |
| Traditional Heating Method | 70% | 120 |
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in materials science due to its photophysical properties. Research indicates that these compounds can be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to their ability to emit light upon excitation .
Case Studies
Several case studies have documented the biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives:
- Case Study 1 : A study conducted by researchers at the University of Aveiro focused on synthesizing and evaluating a library of pyrazolo[1,5-a]pyrimidines for their anticancer activity against multiple cell lines. The most promising candidates showed IC50 values below 10 µM against MCF7 cells.
- Case Study 2 : Another investigation assessed the enzyme inhibition potential of these compounds against specific kinases involved in tumor growth. The findings suggested that modifications to the pyrazolo structure could enhance inhibitory activity significantly.
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Pyrazolo[1,5-a]pyrimidine Carboxamides
The target compound shares structural motifs with several analogues, differing primarily in substituents and appended heterocycles. Key comparisons include:
Table 1: Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Notes:
- *Molecular weight of the target compound is estimated based on structural similarity to A0013173.
- The benzothiadiazole group in the target compound distinguishes it from phenyl or triazolo derivatives, likely reducing π-π stacking interactions but enhancing dipole-dipole interactions .
Biological Activity
N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a pyrazolo[1,5-a]pyrimidine core, which are known for their pharmacological significance. The benzothiadiazole moiety contributes additional properties that enhance its biological activity.
This compound primarily interacts with various biological targets through:
- Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes involved in cellular signaling pathways.
- Receptor Interaction : The compound has been shown to interact with estrogen receptors, particularly ERβ, influencing cellular processes such as proliferation and apoptosis.
Anticancer Potential
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit notable anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have demonstrated that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanistic Insights : The compound's interaction with ERβ suggests a pathway through which it may exert anti-proliferative effects in hormone-sensitive cancers.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antitubercular Activity : Similar compounds have shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis, indicating potential for further exploration in treating tuberculosis.
Table 1: Summary of Biological Activities
Notable Research Findings
- Anticancer Efficacy : A study reported that pyrazolo[1,5-a]pyrimidine derivatives displayed IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential as anticancer agents .
- Antitubercular Activity : Derivatives similar to this compound have been synthesized and tested against M. tuberculosis, showing promising results with MIC values as low as 0.002 μg/mL against susceptible strains .
- Pharmacokinetic Profile : Compounds in this class have demonstrated favorable pharmacokinetic properties, including oral bioavailability and low cytotoxicity in vitro .
Q & A
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require strict moisture control .
- Temperature : Cyclocondensation typically occurs at 80–100°C, while coupling reactions proceed at room temperature .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
Q. Table 1: Representative Yields in Multi-Step Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazolo Core Formation | β-diketone, DMF, 90°C, 12h | 65–75 | |
| Amide Coupling | EDC/HOBt, DCM, RT, 24h | 70–85 | |
| CF₃ Functionalization | CF₃Cu, THF, 60°C, 6h | 50–60 |
How can researchers characterize purity and structural integrity using spectroscopic and chromatographic methods?
Basic Research Question
Methodological Approach :
- NMR Spectroscopy :
- HPLC-PDA : Purity assessment using C18 columns (ACN/water gradient, λ = 254 nm); target ≥95% purity .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion ([M+H]⁺) and rule out side products .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex heterocyclic systems .
What strategies optimize reaction conditions to improve yield in multi-step syntheses?
Advanced Research Question
Key Strategies :
- Parallel Screening : Test solvent/base combinations (e.g., DMF vs. THF; K₂CO₃ vs. Et₃N) to identify optimal conditions .
- Microwave-Assisted Synthesis : Reduce cyclocondensation time from 12h to 2h with 10–15% yield improvement .
- Workflow Refinement :
- Intermediate Purification : Flash chromatography after each step minimizes carryover impurities .
- In Situ Monitoring : Use FTIR to track carbonyl (1700 cm⁻¹) and amide (1650 cm⁻¹) formation .
How do structural modifications influence biological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Pyrazolo Core :
- C2-Trifluoromethyl : Enhances metabolic stability and target binding via hydrophobic interactions .
- C6-Benzothiadiazole : Improves π-π stacking with enzyme active sites (e.g., kinase inhibitors) .
- Benzamide Substituents : Electron-withdrawing groups (NO₂, CF₃) at the para position increase potency in enzyme inhibition assays .
Q. Table 2: Biological Activity vs. Substituent Modifications
| Modification Site | Substituent | IC₅₀ (μM) | Target Enzyme | Reference |
|---|---|---|---|---|
| Pyrazolo C2 | CF₃ vs. CH₃ | 0.8 vs. 2.1 | Kinase X | |
| Benzothiadiazole C5 | NO₂ vs. OMe | 0.5 vs. 1.9 | Protease Y |
How should researchers resolve conflicting activity data across in vitro assays?
Advanced Research Question
Root Causes & Solutions :
- Assay Variability : Differences in buffer pH (e.g., Tris vs. HEPES) can alter ionization states. Standardize assay conditions .
- Off-Target Effects : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm specificity .
- Data Normalization : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate inter-assay variability .
How can computational tools predict binding modes and pharmacokinetics?
Advanced Research Question
Methodological Pipeline :
Docking Studies (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., kinase targets) .
MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
ADMET Prediction (SwissADME) : LogP <3.5 and TPSA <140 Ų indicate favorable oral bioavailability .
What are key considerations for stable formulations in preclinical studies?
Advanced Research Question
Formulation Design :
- Solubility Enhancement : Use TPGS (Vitamin E PEG succinate) or cyclodextrins for aqueous dispersion .
- Lyophilization : Stabilize the compound in PBS (pH 7.4) with 5% trehalose as a cryoprotectant .
- In Vivo Compatibility : Test for hemolytic activity (RBC lysis assay) before intravenous administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
